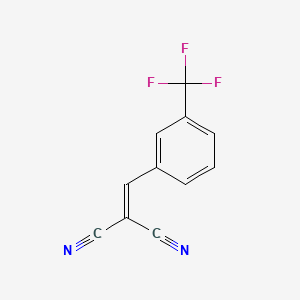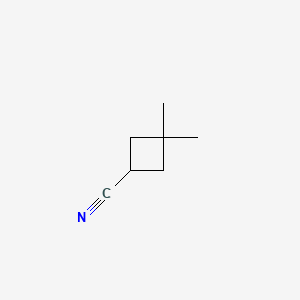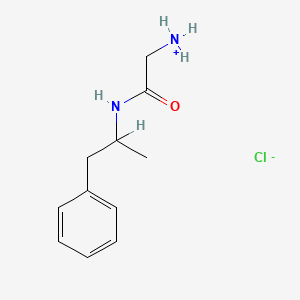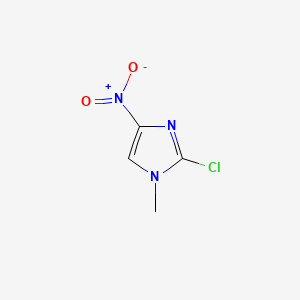
Ácido 4-Fluorofenoxiacético
Descripción general
Descripción
El ácido 4-fluorofenoxiacético es un compuesto químico con la fórmula molecular C8H7FO3.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El ácido 4-fluorofenoxiacético ejerce sus efectos modulando la producción de peroxidasas, peróxido de hidrógeno (H2O2) y flavonoides en las plantas. Activa directamente la formación de polímeros flavonoides, que mejoran los mecanismos de defensa de la planta contra las plagas. Este proceso no involucra la señalización hormonal, sino que se basa en el aumento de la deposición de polímeros fenólicos en las células vegetales .
Compuestos Similares:
Ácido 2,4-diclorofenoxiacético (2,4-D): Un herbicida ampliamente utilizado con propiedades similares de regulación del crecimiento de las plantas.
Ácido 4-clorofenoxiacético: Otro derivado del ácido fenoxiacético utilizado en agricultura.
Singularidad: El ácido 4-fluorofenoxiacético es único debido a su acción específica para mejorar la resistencia de las plantas a los insectos de punción-succión sin estimular las vías hormonales. Esto lo convierte en una herramienta valiosa en las estrategias de manejo integrado de plagas .
Análisis Bioquímico
Biochemical Properties
4-Fluorophenoxyacetic acid plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes and proteins, including peroxidases and flavonoids. The compound modulates the production of hydrogen peroxide (H2O2) and peroxidases, which are crucial for the formation of flavonoid polymers . These interactions enhance the plant’s resistance to insect pests by strengthening the cell walls and making it difficult for pests to access the plant’s nutrients .
Cellular Effects
4-Fluorophenoxyacetic acid has notable effects on various types of cells and cellular processes. In plants, it influences cell function by modulating cell signaling pathways and gene expression. The compound triggers the production of peroxidases and flavonoids, leading to the formation of phenolic polymers that reinforce the cell walls . This reinforcement reduces the ability of pests to penetrate the plant cells, thereby protecting the plant from damage . Additionally, 4-Fluorophenoxyacetic acid has been shown to increase the yield of crops such as rice, wheat, and barley by enhancing their resistance to insect pests .
Molecular Mechanism
The molecular mechanism of 4-Fluorophenoxyacetic acid involves its interaction with specific biomolecules and enzymes. The compound does not stimulate hormonal signaling but instead modulates the production of peroxidases, H2O2, and flavonoids . These interactions lead to the formation of flavonoid polymers, which are deposited in the plant’s parenchyma cells . The increased deposition of these polymers strengthens the cell walls and reduces the capacity of pests to reach the plant’s phloem . This mechanism of action highlights the compound’s role in enhancing plant defense against insect pests.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorophenoxyacetic acid have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-Fluorophenoxyacetic acid remains stable and effective in enhancing plant resistance to pests over extended periods . The compound’s ability to induce the production of peroxidases and flavonoids persists, leading to sustained protection of the plant cells
Dosage Effects in Animal Models
The effects of 4-Fluorophenoxyacetic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may not produce significant changes, while higher doses can lead to enhanced plant resistance to pests . At very high doses, 4-Fluorophenoxyacetic acid may exhibit toxic or adverse effects, potentially affecting the overall health of the plants . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
4-Fluorophenoxyacetic acid is involved in several metabolic pathways, particularly those related to plant defense mechanisms. The compound interacts with enzymes such as peroxidases, which catalyze the formation of flavonoid polymers using H2O2 as an electron acceptor . These metabolic pathways enhance the plant’s resistance to insect pests by reinforcing the cell walls and reducing the pests’ ability to access the plant’s nutrients . The compound’s role in these pathways highlights its importance in maintaining plant health and productivity.
Transport and Distribution
The transport and distribution of 4-Fluorophenoxyacetic acid within cells and tissues are critical for its effectiveness. The compound is absorbed by plant cells and distributed to various tissues, where it interacts with specific enzymes and proteins . The localization and accumulation of 4-Fluorophenoxyacetic acid in the plant’s parenchyma cells are essential for its role in enhancing plant defense . The compound’s ability to reach and affect different parts of the plant ensures its widespread protective effects.
Subcellular Localization
4-Fluorophenoxyacetic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to the plant’s parenchyma cells, where it induces the production of peroxidases and flavonoids . These biomolecules are then catalyzed to form flavonoid polymers, which are deposited in the cell walls . The subcellular localization of 4-Fluorophenoxyacetic acid ensures that its effects are targeted and effective in enhancing plant defense against insect pests.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido 4-fluorofenoxiacético se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 4-fluorofenol con ácido cloroacético en presencia de una base como el hidróxido de sodio. La reacción generalmente ocurre bajo condiciones de reflujo, lo que da como resultado la formación de ácido 4-fluorofenoxiacético .
Métodos de Producción Industrial: La producción industrial del ácido 4-fluorofenoxiacético a menudo involucra rutas sintéticas similares, pero a mayor escala. El proceso puede incluir pasos de purificación adicionales para garantizar que el compuesto cumpla con los estándares de pureza requeridos para su uso agrícola .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 4-fluorofenoxiacético experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el átomo de flúor es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados:
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de ácidos fenoxiacéticos sustituidos.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar plant growth-regulating properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used in agriculture.
Uniqueness: 4-Fluorophenoxyacetic acid is unique due to its specific action on enhancing plant resistance to piercing-sucking insects without stimulating hormonal pathways. This makes it a valuable tool in integrated pest management strategies .
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIULCVFFJJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193510 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-79-8 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 405-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9SUJ92N8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)







